1-Cyclobutylpropane-2-thiol
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Overview
Description
1-Cyclobutylpropane-2-thiol is an organic compound characterized by a cyclobutyl ring attached to a propane chain with a thiol group at the second carbon. This compound is part of the broader class of cycloalkanes, which are known for their unique ring structures and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylpropane-2-thiol can be synthesized through various methods. One common approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol, which forms the cyclobutyl ring . Another method includes the use of Grignard reagents, where cyclobutylmagnesium bromide reacts with appropriate alkyl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and strong bases are typically employed in substitution reactions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Alkanes.
Substitution: Thioethers.
Scientific Research Applications
1-Cyclobutylpropane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutylpropane-2-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with proteins and enzymes, affecting their function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Cyclopropane: A smaller cycloalkane with different reactivity due to its ring strain.
Cyclopentane: A larger cycloalkane with less ring strain and different chemical properties.
Cyclohexane: A common cycloalkane with a stable ring structure and distinct reactivity.
Uniqueness: 1-Cyclobutylpropane-2-thiol is unique due to its specific ring size and the presence of a thiol group, which imparts distinct chemical reactivity and potential biological activities compared to other cycloalkanes .
Properties
Molecular Formula |
C7H14S |
---|---|
Molecular Weight |
130.25 g/mol |
IUPAC Name |
1-cyclobutylpropane-2-thiol |
InChI |
InChI=1S/C7H14S/c1-6(8)5-7-3-2-4-7/h6-8H,2-5H2,1H3 |
InChI Key |
JRGQQNRYZXQOFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC1)S |
Origin of Product |
United States |
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